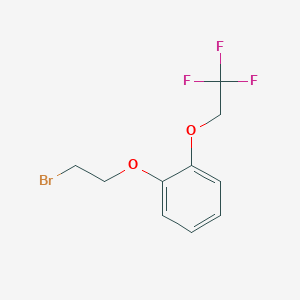

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Description

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c11-5-6-15-8-3-1-2-4-9(8)16-7-10(12,13)14/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRQLNDSURZFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCBr)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602331 | |

| Record name | 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160969-00-6 | |

| Record name | 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene. This document includes a summary of its key properties, detailed hypothetical experimental protocols for its synthesis and characterization, and visual representations of the synthetic pathway and analytical workflows. This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of pesticides and as an intermediate for pharmaceutical compounds.[1]

Core Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] It is soluble in common organic solvents such as ether, chloroform, and benzene.[1] Due to the presence of the bromine atom and the trifluoroethoxy group, it exhibits good reactivity for substitution reactions, making it a useful building block in organic chemistry.[1]

A summary of its quantitative physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H10BrF3O2 | [1] |

| Molecular Weight | 299.087 g/mol | [2] |

| CAS Number | 160969-00-6 | |

| Appearance | Colorless liquid | [1] |

| Melting Point | -30.5 °C | [1] |

| Boiling Point | 194-195 °C | [1] |

| Density | 1.4 g/cm³ (at 20 °C) | [1] |

| Solubility | Soluble in ether, chloroform, and benzene | [1] |

| Purity | 95.0% | [2] |

Experimental Protocols

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be achieved via a Williamson ether synthesis, which involves the alkylation of a phenol. The proposed synthetic route consists of two main stages: the synthesis of the precursor 2-(2,2,2-trifluoroethoxy)phenol, followed by its reaction with 1,2-dibromoethane.

Stage 1: Synthesis of 2-(2,2,2-trifluoroethoxy)phenol

This precursor is synthesized from o-nitrochlorobenzene in a three-step process as described in patent literature.

-

Step 1: Etherification of o-nitrochlorobenzene. o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a base (e.g., 50% sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) at elevated temperatures (e.g., 70°C) to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene.

-

Step 2: Reduction of the nitro group. The resulting nitro compound is then reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in an alcohol solvent like ethanol. This reaction is typically carried out at room temperature under a hydrogen atmosphere.

-

Step 3: Diazotization and hydrolysis. The synthesized 2-(2,2,2-trifluoroethoxy)aniline is then converted to the corresponding phenol. This is achieved through diazotization with a solution of sodium nitrite in a strong acid (e.g., sulfuric acid) at low temperatures (0-5°C), followed by hydrolysis of the diazonium salt by heating the solution.

Stage 2: Synthesis of this compound

This stage involves the mono-alkylation of the synthesized 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane.

-

Reaction Setup: A solution of 2-(2,2,2-trifluoroethoxy)phenol in a suitable polar aprotic solvent, such as acetone or acetonitrile, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: A base, such as anhydrous potassium carbonate, is added to the solution to deprotonate the phenol, forming the corresponding phenoxide. The mixture is typically stirred for a short period at room temperature to ensure complete formation of the phenoxide.

-

Alkylation: 1,2-dibromoethane is added to the reaction mixture. The mixture is then heated to reflux and maintained at that temperature for several hours (e.g., 12 hours) to allow the reaction to proceed.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent such as sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to isolate the desired this compound.

Protocol for Physicochemical Property Determination

The following are general experimental protocols for determining the key physicochemical properties of an organic liquid like this compound.

-

Melting Point: The melting point of the compound, being below room temperature, would be determined using a cryostat or a low-temperature differential scanning calorimeter (DSC). The sample is cooled until it solidifies and then slowly heated, with the temperature at which it transitions from a solid to a liquid being recorded as the melting point.

-

Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, causing it to boil and the vapor to condense, is recorded as the boiling point.

-

Density: The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C). The mass of a known volume of the liquid is determined, and the density is calculated by dividing the mass by the volume.

-

Solubility: The solubility in various solvents is determined by adding a small amount of the compound to a known volume of the solvent and observing if it dissolves. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved compound is determined using techniques like UV-Vis spectroscopy or gas chromatography.

-

Spectroscopic Analysis (NMR, IR, Mass Spectrometry):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the spectrum is recorded. The presence of characteristic absorption bands helps to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

Visualizations

The following diagrams illustrate the synthetic pathway for this compound and a general workflow for its physicochemical characterization.

Caption: Synthetic pathway for this compound.

Caption: Workflow for physicochemical characterization.

Safety Information

This compound is an organic bromine compound that is irritating to the eyes and respiratory system.[1] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid contact with skin and inhalation of its vapors.[1] Store the compound in a cool, dry, and well-ventilated place, away from combustible materials and strong oxidizing agents.[1]

References

Technical Guide: 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene (CAS 160969-00-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic ether that serves as a crucial intermediate in organic synthesis. Its primary application lies in the pharmaceutical industry, most notably as a key building block in the synthesis of Silodosin, a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. This document provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 160969-00-6 | [1] |

| Molecular Formula | C10H10BrF3O2 | [1] |

| Molecular Weight | 299.08 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ether, chloroform, and benzene. |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from guaiacol. The first step involves the trifluoroethoxylation of guaiacol, followed by demethylation to yield 2-(2,2,2-trifluoroethoxy)phenol. This intermediate is then reacted with 1,2-dibromoethane to produce the final product.

Synthesis of 2-(2,2,2-trifluoroethoxy)phenol

A common route for the synthesis of the precursor, 2-(2,2,2-trifluoroethoxy)phenol, involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.[3]

Synthesis of this compound

The final step is the etherification of 2-(2,2,2-trifluoroethoxy)phenol with 1,2-dibromoethane.

Experimental Protocol:

-

To a solution of 2-(2,2,2-trifluoroethoxy)phenol (1 equivalent) in acetone, add potassium carbonate (3 equivalents) and a catalytic amount of potassium iodide (0.02 equivalents).

-

Add 1,2-dibromoethane (6 equivalents) dropwise to the mixture.

-

Reflux the reaction mixture for 48 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield this compound.

Analytical Data

| Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical Shift (ppm) | Signal |

| ~7.0-7.2 | m |

| ~6.9 | m |

| ~4.4 | q |

| ~4.3 | t |

| ~3.6 | t |

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Silodosin.[4] In this synthesis, the bromoethoxy group serves as an electrophile for nucleophilic substitution by the secondary amine of the indoline core of the Silodosin molecule.

Biological Activity

There is no available data to suggest that this compound has any significant biological activity. It is considered a synthetic intermediate, and its role is to be incorporated into a larger, biologically active molecule. The trifluoroethoxy moiety is often used in medicinal chemistry to enhance metabolic stability and binding affinity of the final drug product.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for structurally related compounds, it should be handled with care.

-

Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and contact with skin and eyes.[5]

The 2,2,2-trifluoroethanol (TFE) component of the molecule is known to be toxic, with studies in rats showing it can cause a reduction in white blood cell count and bone marrow cellularity.[6] Chronic exposure to TFE has been associated with hepatocyte degenerative changes and other lesions in aged rats.[7]

Conclusion

This compound is a valuable synthetic intermediate, particularly in the pharmaceutical industry for the synthesis of Silodosin. While detailed experimental and toxicological data are not widely available, its synthesis and primary application are well-documented. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as an irritant and the known toxicity of its trifluoroethanol component.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. CAS#:160969-00-6 | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide | Chemsrc [chemsrc.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. aksci.com [aksci.com]

- 6. Mechanism of toxicity of 2,2,2-trifluoroethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,2,2-Trifluoroethanol toxicity in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and other bioactive molecules. The presence of the trifluoroethoxy group can significantly influence the physicochemical and pharmacological properties of a molecule, making this compound a valuable building block in medicinal chemistry.[1][2]

Chemical Overview

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 160969-00-6[3] |

| Molecular Formula | C10H10BrF3O2[4] |

| Molecular Weight | 299.08 g/mol [4] |

| Appearance | Colorless liquid |

| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg[4] |

| Density | 1.5 ± 0.1 g/cm³[4] |

| Purity (Commercial) | ≥ 98%[4] |

Synthetic Pathway

The synthesis of this compound is a multi-step process, commencing with the synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol. This precursor is then subjected to a Williamson ether synthesis with 1,2-dibromoethane to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol

This synthesis is adapted from a patented multi-step process.

Step 1: Etherification to form 2-(2,2,2-Trifluoroethoxy)nitrobenzene

-

Materials: o-Nitrochlorobenzene, 2,2,2-Trifluoroethanol, 50% Sodium Hydroxide, Tetrabutylammonium Bromide (Phase Transfer Catalyst).

-

Procedure: In a reaction vessel, combine o-nitrochlorobenzene, 50% sodium hydroxide, and tetrabutylammonium bromide. Stir the mixture and heat to 60°C. Add 2,2,2-trifluoroethanol dropwise. After the addition is complete, maintain the reaction temperature at 70°C for 6 hours. Cool the reaction mixture, filter the solid product, wash with water, and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.

-

Quantitative Data:

Reactant Molar Ratio Yield o-Nitrochlorobenzene 1 88.4% 2,2,2-Trifluoroethanol 1.08 | Tetrabutylammonium Bromide | 0.04 | |

Step 2: Reduction to form 2-(2,2,2-Trifluoroethoxy)aniline

-

Materials: 2-(2,2,2-Trifluoroethoxy)nitrobenzene, Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas.

-

Procedure: In a hydrogenation apparatus, dissolve 2-(2,2,2-trifluoroethoxy)nitrobenzene in absolute ethanol and add 10% Pd/C. Hydrogenate the mixture at room temperature and atmospheric pressure with stirring for 12 hours. After the reaction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)aniline as a light yellow solid.

-

Quantitative Data:

Reactant Catalyst Loading Yield | 2-(2,2,2-Trifluoroethoxy)nitrobenzene | 8.3% (w/w) | 91.6% |

Step 3: Diazotization and Hydroxylolysis to form 2-(2,2,2-Trifluoroethoxy)phenol

-

Materials: 2-(2,2,2-Trifluoroethoxy)aniline, 20% (w/w) Sulfuric Acid, Sodium Nitrite, Toluene, Sodium Sulfate, 30% (w/w) Sodium Hydroxide, 2N Hydrochloric Acid, n-Hexane.

-

Procedure:

-

Diazotization: In a reaction flask, add 20% (w/w) sulfuric acid and cool in an ice-water bath. While stirring, add 2-(2,2,2-trifluoroethoxy)aniline and react for 30 minutes. Add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5°C. After the addition, continue the reaction for 2 hours.

-

Hydroxylolysis: In a separate flask, add 20% (w/w) sulfuric acid, sodium sulfate, and toluene. Heat the mixture to 70°C with stirring. Add the previously prepared diazonium salt solution dropwise and continue the reaction for 2 hours. Cool the mixture and separate the layers.

-

Work-up and Purification: Extract the aqueous phase with toluene. Combine the toluene layers, wash with water, and concentrate. Extract the concentrated toluene solution with 30% (w/w) sodium hydroxide. Combine the aqueous layers and acidify with 2N hydrochloric acid. Extract the acidified aqueous layer with toluene. Combine the toluene layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the residue from n-hexane to obtain 2-(2,2,2-trifluoroethoxy)phenol as a white solid.

-

Part 2: Synthesis of this compound

This procedure is based on the general principles of the Williamson ether synthesis for the mono-alkylation of phenols with 1,2-dibromoethane.

-

Materials: 2-(2,2,2-Trifluoroethoxy)phenol, 1,2-Dibromoethane, Potassium Carbonate (or Cesium Carbonate), Acetone (or N,N-Dimethylformamide - DMF).

-

Procedure: To a solution of 2-(2,2,2-trifluoroethoxy)phenol in acetone (or DMF), add anhydrous potassium carbonate (or cesium carbonate). Stir the mixture at room temperature for 10-15 minutes. Add 1,2-dibromoethane to the reaction mixture. Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography. After completion, cool the mixture and evaporate the solvent. Add water to the residue and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an ethyl acetate-hexane solvent system to yield this compound.

-

Expected Quantitative Data (based on similar reactions):

Parameter Expected Value Yield ~40% (can be improved with optimized conditions)[5] | Purity | >95% (after chromatography) |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.2 ppm), -OCH₂-CH₂Br (two triplets, ~4.4 and ~3.7 ppm), -OCH₂CF₃ (quartet, ~4.4 ppm). |

| ¹³C NMR | Aromatic carbons, -OCH₂-CH₂Br carbons, -OCH₂CF₃ carbon (quartet due to C-F coupling), CF₃ carbon (quartet).[6] |

| ¹⁹F NMR | A single signal (triplet) for the -CF₃ group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) and fragment ions corresponding to the loss of Br, CH₂CH₂Br, and other fragments.[7] |

| IR | C-H (aromatic and aliphatic), C-O (ether), C-F, and C-Br stretching vibrations.[6] |

Potential in Drug Discovery

The incorporation of a trifluoroethoxy group into a phenoxyethyl bromide scaffold makes this compound a valuable intermediate in drug discovery. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromoethoxy moiety provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Caption: Conceptual role of the title compound in drug discovery.

The diagram above illustrates the potential of this compound in the drug discovery process. The trifluoroethoxy group can impart favorable physicochemical and pharmacokinetic properties, while the bromoethoxy group serves as a point for chemical diversification to explore structure-activity relationships (SAR) and develop new drug candidates. It is important to note that this is a generalized representation, as specific biological targets and signaling pathways for this compound have not been reported in the available literature.

References

- 1. mdpi.com [mdpi.com]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. China this compound CAS NO: 160969-00-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Introduction

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is a halogenated ether, a class of compounds that finds utility in various research and development applications, including as intermediates in organic synthesis. The presence of both a bromoethoxy and a trifluoroethoxy group on a benzene ring suggests that this molecule may possess unique chemical reactivity and potential biological activity. However, these same structural features warrant a cautious approach to its handling due to the potential for toxicity and chemical instability under certain conditions. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon best practices for managing analogous chemical structures.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, a precautionary approach is mandatory. The primary hazards associated with compounds of this nature include:

-

Toxicity: Halogenated organic compounds can be toxic upon inhalation, ingestion, or skin contact. The trifluoroethoxy group may influence metabolic pathways, and the bromoethoxy moiety introduces the potential for alkylating activity, which is often associated with mutagenicity and carcinogenicity.

-

Irritation: Direct contact with the skin, eyes, and respiratory tract may cause severe irritation.

-

Environmental Hazard: The environmental fate and ecotoxicity of this compound are unknown. Halogenated organic compounds can be persistent in the environment.

A thorough risk assessment should be performed before any experimental work is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

-

Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

A summary of recommended PPE is provided in the table below.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |

| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |

| Respiratory Protection | Not generally required if handled in a fume hood. | In case of spills or inadequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary. |

Safe Handling and Storage

Adherence to strict protocols for handling and storage is paramount to ensure safety.

Handling:

-

Avoid all direct contact with the substance.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The recommended storage temperature should be determined based on the compound's stability, though refrigeration is often a prudent measure for reactive organic molecules.

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a generalized workflow for handling a chemical with unknown hazards and the logical relationship of safety protocols.

Caption: General experimental workflow for handling hazardous chemicals.

Caption: Logical relationship of safety control measures.

Conclusion

While the specific properties of this compound remain to be fully characterized, a proactive and cautious approach to its handling is essential. By adhering to the general principles outlined in this guide, researchers can mitigate potential risks and ensure a safe laboratory environment. It is imperative that any new information regarding the safety and toxicity of this compound be incorporated into laboratory protocols as it becomes available. The responsibility for safety lies with the individual researcher and their institution; this guide serves as a starting point for developing robust and comprehensive safety procedures.

An In-depth Technical Guide on the Solubility of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical solubility principles based on the compound's molecular structure, presents predicted solubility in a range of common organic solvents, and provides a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes a plausible synthesis route for the compound, offering additional context for its handling and purification. The information herein is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively utilize this compound in their work.

Introduction

This compound (CAS No. 160969-00-6) is a halogenated aromatic ether with significant potential as a building block in the synthesis of complex organic molecules. Its structural features, including the bromoethoxy group, a trifluoroethoxy moiety, and a benzene ring, make it a versatile reagent for introducing these functionalities into target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction solvents, crystallization conditions, and the design of extraction and chromatographic purification methods. This guide aims to provide a thorough understanding of the solubility profile of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 160969-00-6 | [2] |

| Molecular Formula | C₁₀H₁₀BrF₃O₂ | [2] |

| Molecular Weight | 299.08 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| Purity | ≥98% | [2] |

Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility. The solubility of this compound in various organic solvents is governed by its molecular structure, which possesses both polar and non-polar characteristics.

-

Non-polar character: The benzene ring and the ethyl chains contribute to the non-polar nature of the molecule, suggesting good solubility in non-polar solvents.

-

Polar character: The ether linkages and the highly electronegative fluorine and bromine atoms introduce polarity. The trifluoromethyl group, in particular, can participate in dipole-dipole interactions.

Ethers, as a class of compounds, are generally less soluble in water than alcohols of comparable molecular weight but are miscible with a wide array of organic solvents.[3][4] The solubility of ethers in water decreases as the size of the alkyl or aryl groups increases, which is attributed to the increased hydrocarbon character.[5]

Based on these principles, this compound is expected to be readily soluble in a range of common organic solvents. Qualitative information suggests it is soluble in ether, chloroform, and benzene.[6]

Predicted Solubility Data

| Solvent | Predicted Solubility | Rationale |

| Hexane | Sparingly Soluble | The molecule's polarity from ether and halogen groups may limit solubility in a purely non-polar alkane. |

| Toluene | Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |

| Diethyl Ether | Soluble | As an ether, it is expected to be miscible with another ether solvent. |

| Ethyl Acetate | Very Soluble | The ester group in ethyl acetate can engage in dipole-dipole interactions with the solute. |

| Acetone | Very Soluble | The polar aprotic nature of acetone makes it a good solvent for moderately polar compounds. |

| Dichloromethane | Very Soluble | A polar aprotic solvent that is effective at dissolving a wide range of organic compounds. |

| Chloroform | Very Soluble | Similar to dichloromethane, its polarity and ability to form weak hydrogen bonds enhance solubility. |

| Methanol | Moderately Soluble | The polarity of methanol will allow for some solubility, but the non-polar regions of the solute may limit high miscibility. |

| Ethanol | Soluble | Similar to methanol, but the slightly larger alkyl chain may improve interaction with the non-polar parts of the solute. |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| N,N-Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent that is an excellent solvent for many organic molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various solvents.[6][7][8]

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Determine the mass of the filtered solution.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered saturated solution using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the solute in the saturated solution by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Calculate the solubility using the determined concentration and the volume of the solvent.

-

Plausible Synthesis Route

A plausible synthesis for this compound involves a Williamson ether synthesis. This method provides context for the types of solvents in which the compound and its precursors are likely soluble. A similar procedure has been described for the synthesis of 1,2-Bis(2-bromoethoxy)benzene.[9]

Step 1: Synthesis of 2-(2,2,2-trifluoroethoxy)phenol

This intermediate can be prepared from catechol and a suitable trifluoroethylating agent.

Step 2: Williamson Ether Synthesis

The 2-(2,2,2-trifluoroethoxy)phenol is then reacted with an excess of 1,2-dibromoethane in the presence of a base to yield the final product.

Reaction Scheme:

-

Reactants: 2-(2,2,2-trifluoroethoxy)phenol, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate or sodium hydroxide).

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is typically used.

-

Work-up: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure. The choice of eluent for chromatography (e.g., a mixture of hexane and ethyl acetate) provides further insight into its solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides a robust framework for understanding and determining its solubility profile. The predicted high solubility in a range of common polar aprotic and moderately polar organic solvents makes it a versatile intermediate for various synthetic applications. The detailed experimental protocol provided herein offers a clear pathway for researchers to obtain precise quantitative solubility data, which is crucial for process optimization and the successful development of new chemical entities. The outlined synthesis route further aids in the practical handling and purification of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. capotchem.com [capotchem.com]

- 3. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

Stability of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene under reaction conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability of 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene under a variety of chemical and physical conditions. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document outlines the expected reactivity of the molecule's key functional groups: the aryl ether linkages, the 2-bromoethyl ether moiety, and the 2,2,2-trifluoroethyl ether moiety. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing synthetic routes, predicting potential degradation pathways, and establishing appropriate handling and storage protocols. While specific experimental stability data for this compound is not extensively available in the public domain, this guide provides a robust framework for its application in a laboratory setting.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is derived from the presence of multiple reactive sites that can be selectively functionalized. A thorough understanding of its stability under various reaction conditions is paramount for its effective use and for ensuring the integrity of synthetic processes. This guide examines the anticipated stability of the title compound in acidic, basic, oxidative, and reductive environments, as well as its thermal and photolytic lability.

Chemical Structure and Functional Group Analysis

The chemical structure of this compound contains three key functional groups that dictate its overall reactivity and stability:

-

Aryl Ether Linkages: The bonds between the benzene ring and the oxygen atoms of the ethoxy groups are generally stable.[2]

-

2,2,2-Trifluoroethoxy Group: The trifluoroethoxy moiety is known to be a robust protecting group, resistant to many chemical transformations.[3][4]

-

2-Bromoethoxy Group: The primary alkyl bromide in the bromoethoxy group is the most probable site for nucleophilic substitution reactions.

Stability Under Various Reaction Conditions

The stability of this compound is a function of the specific reagents and conditions to which it is exposed. The following sections detail its predicted behavior in different chemical environments.

Acidic Conditions

Aryl alkyl ethers are generally resistant to cleavage by acids at room temperature.[1][2] However, under forcing conditions with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures, cleavage of the ether linkages can occur.[1][5] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[1][2] Given the two ether linkages, a mixture of products could be expected. The trifluoroethoxy group, due to the electron-withdrawing nature of the CF3 group, may exhibit enhanced stability compared to the bromoethoxy group under acidic conditions.

Basic Conditions

The aryl ether linkages are generally stable under basic conditions.[6] The primary alkyl bromide of the 2-bromoethoxy group, however, is susceptible to reaction with strong bases, which can lead to elimination (to form a vinyl ether) or substitution reactions. The trifluoroethyl ether group is notably stable to a wide range of basic conditions, which is a key characteristic of its use as a protecting group.[4] However, very strong bases can mediate its cleavage through specific deprotection strategies.[3][4]

Oxidative and Reductive Conditions

Specific data on the oxidative and reductive stability of this compound is not available. However, based on general principles, the aromatic ring and ether linkages are expected to be relatively stable to mild oxidizing and reducing agents. Strong oxidizing agents could potentially lead to degradation of the benzene ring. The bromoethoxy group may be susceptible to reduction, converting the C-Br bond to a C-H bond.

Thermal Stability

The thermal stability of the title compound has not been explicitly reported. However, studies on analogous brominated flame retardants, such as 1,2-bis(2,4,6-tribromophenoxy)ethane, indicate that thermal decomposition can occur at elevated temperatures (e.g., starting around 340°C).[7][8][9] Decomposition pathways may involve cleavage of the C-O bonds and hydrogen shifts, leading to the formation of various smaller molecules.[7][8]

Photolytic Stability

Information regarding the photolytic stability of this compound is scarce. Halogenated aromatic compounds can undergo photochemical degradation.[10] It is plausible that exposure to UV light could lead to cleavage of the carbon-bromine bond or other photochemical reactions.

Data Presentation

As specific quantitative stability data for this compound is not publicly available, the following table summarizes the predicted qualitative stability based on the reactivity of its constituent functional groups.

| Condition | Reagent/Environment | Predicted Stability of Aryl Ether Linkages | Predicted Stability of 2,2,2-Trifluoroethoxy Group | Predicted Stability of 2-Bromoethoxy Group |

| Acidic | Strong acids (e.g., HBr, HI) at high temp. | Liable to cleavage | Relatively stable, but potential for cleavage | Liable to cleavage |

| Dilute, non-nucleophilic acids | Generally stable | Stable | Generally stable | |

| Basic | Strong bases (e.g., alkoxides) | Stable | Very stable | Reactive (substitution/elimination) |

| Weak bases (e.g., carbonates) | Stable | Stable | Generally stable | |

| Reductive | Mild reducing agents (e.g., NaBH4) | Stable | Stable | Likely stable |

| Strong reducing agents (e.g., LiAlH4) | Stable | Stable | Reactive (C-Br reduction) | |

| Oxidative | Mild oxidizing agents | Stable | Stable | Stable |

| Strong oxidizing agents | Liable to degradation | Liable to degradation | Liable to degradation | |

| Thermal | Elevated temperatures (>300°C) | Liable to decomposition | Liable to decomposition | Liable to decomposition |

| Photolytic | UV irradiation | Potentially liable | Potentially liable | Potentially liable |

Experimental Protocols

To experimentally determine the stability of this compound, a series of forced degradation studies can be performed. The following are generalized protocols that can be adapted for this purpose.

Acidic and Basic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 1 M HCl or 1 M H2SO4).

-

Basic: Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 1 M NaOH).

-

Control: Mix an aliquot of the stock solution with an equal volume of purified water.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization and Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Oxidative Degradation

-

Preparation of Stock Solution: As described in 5.1.

-

Stress Conditions: Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Keep the solution at room temperature for a defined period, protected from light.

-

Analysis: Analyze the samples at various time points using a suitable analytical method.

Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., at temperatures incrementally increasing from 40°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature.

-

Analysis: Analyze the samples at various time points to determine the extent of degradation.

Photostability

-

Sample Preparation: Expose a solution of the compound and the solid compound to a controlled light source that provides both UV and visible output (e.g., in a photostability chamber).

-

Control: Keep a parallel set of samples protected from light.

-

Analysis: Analyze the light-exposed and control samples at various time points.

Visualizations

The following diagrams illustrate key concepts related to the stability of the title compound.

Caption: General mechanism of acidic ether cleavage.

Caption: Experimental workflow for a chemical stability study.

Conclusion

This compound is a molecule with distinct reactive sites that determine its stability profile. The aryl ether linkages and the trifluoroethoxy group are predicted to be relatively stable under many conditions, while the bromoethoxy moiety provides a handle for nucleophilic reactions. Understanding these stability characteristics is crucial for the successful application of this compound in organic synthesis and drug development. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for a thorough evaluation of its stability in specific laboratory contexts.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ether cleavage - Wikipedia [en.wikipedia.org]

- 3. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 6. benchchem.com [benchchem.com]

- 7. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

The Trifluoroethoxy Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of lead optimization. Among these, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group has emerged as a critical functional group for enhancing the pharmaceutical properties of drug candidates. Its unique electronic nature and steric profile allow medicinal chemists to meticulously modulate a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive overview of the role of the trifluoroethoxy group, detailing its impact on lipophilicity, metabolic fate, and biological activity. It includes detailed experimental protocols for key assays, quantitative data from comparative studies, and graphical representations of relevant biological pathways and experimental workflows to serve as a practical resource for researchers in drug development.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy for improving drug-like properties.[1] The trifluoroethoxy group, a close analog of the trifluoromethoxy group, offers a unique combination of properties. It acts as a powerful electron-withdrawing group via induction, yet the ether oxygen allows for potential hydrogen bond acceptance. This duality enables fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to candidates with superior pharmacokinetic characteristics. This guide will delve into the specific advantages conferred by the trifluoroethoxy moiety.

Synthesis of Trifluoroethoxylated Compounds

The introduction of a trifluoroethoxy group onto a molecular scaffold is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a primary method.

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide (or phenoxide) with an alkyl halide. To synthesize a trifluoroethyl ether, a hydroxyl-containing precursor is deprotonated with a strong base to form a nucleophilic alkoxide, which then attacks an electrophilic 2,2,2-trifluoroethyl source, such as 2,2,2-trifluoroethyl tosylate or triflate.

Experimental Protocol: Williamson Ether Synthesis of a Trifluoroethyl Ether

Objective: To synthesize a generic aryl-OCH₂CF₃ compound from a phenolic precursor.

Materials:

-

Phenolic starting material (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) (1.1 eq)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Preparation: A dry round-bottom flask is charged with the phenolic starting material (1.0 eq) and placed under an inert atmosphere (Argon or Nitrogen).

-

Deprotonation: Anhydrous DMF is added to dissolve the phenol. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: The reaction is cooled back to 0 °C. 2,2,2-Trifluoroethyl triflate (1.1 eq) is added dropwise via syringe. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).

-

Purification: The combined organic layers are washed with water, then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Analysis: The crude product is purified by column chromatography on silica gel to yield the desired trifluoroethoxylated product. The final structure and purity are confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS.

Impact on Physicochemical Properties

The trifluoroethoxy group significantly alters a molecule's key physicochemical parameters, including lipophilicity and acidity/basicity (pKa), which are critical for its pharmacokinetic profile.

Lipophilicity (LogP/LogD)

Lipophilicity is a crucial factor governing a drug's absorption, distribution, and ability to cross cell membranes. The trifluoroethoxy group is strongly lipophilic due to the three fluorine atoms. Replacing a hydrogen atom or a hydroxyl group with a trifluoroethoxy group invariably increases a compound's LogP value. When used as a bioisostere for a methoxy group (-OCH₃), the -OCH₂CF₃ group also leads to a significant increase in lipophilicity.

Experimental Protocol: LogP Determination by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound using High-Performance Liquid Chromatography (HPLC).

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile), which mimics the partitioning behavior between octanol and water.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Aqueous buffer (e.g., phosphate buffer, pH 7.4)

-

Methanol or Acetonitrile (HPLC grade)

-

Set of standard compounds with known LogP values spanning a relevant range.

-

Test compound

Procedure:

-

Standard Preparation: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol).

-

Calibration Curve: a. Set up an isocratic HPLC method with a defined mobile phase composition (e.g., 60:40 Methanol:Water). b. Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil. c. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0. d. Plot log(k') versus the known LogP values for the standards. Perform a linear regression to generate a calibration curve.

-

Sample Analysis: Inject the test compound using the same HPLC method and record its retention time.

-

LogP Calculation: Calculate the log(k') for the test compound. Use the equation from the calibration curve to calculate the LogP of the test compound.

Influence on ADME Profile: Enhancing Metabolic Stability

One of the most valuable applications of the trifluoroethoxy group in drug design is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.

When a metabolically labile site, such as a methoxy group susceptible to O-demethylation, is replaced with a trifluoroethoxy group, that metabolic pathway is effectively blocked. This "metabolic switching" can dramatically increase the drug's half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile.

Table 1: Comparative Physicochemical and Metabolic Stability Data

| Compound Pair | Modification | LogP | Metabolic Half-life (t½, min) in HLM* | Primary Metabolic Pathway |

| Celecoxib Analog | R = -CH₃ | 3.6 | 25 | Methyl hydroxylation |

| TFM-Celecoxib | R = -CH₂CF₃ | 4.4 | > 180 | Ring hydroxylation |

| Generic Phenol 1 | R = -H | 2.1 | 15 | Ring hydroxylation |

| TFE-Phenol 1 | R = -OCH₂CF₃ | 3.5 | 95 | Ring hydroxylation (slower) |

| Generic Anisole 2 | R = -OCH₃ | 2.5 | 10 | O-demethylation |

| TFE-Anisole 2 | R = -OCH₂CF₃ | 3.9 | 120 | Blocked O-demethylation |

*HLM: Human Liver Microsomes. Data are representative examples compiled from literature principles.

Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)

-

Ice-cold acetonitrile with an internal standard for stopping the reaction

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer. Keep on ice. Prepare working solutions of the test compound and positive control.

-

Incubation Setup: In a 96-well plate, add the HLM solution. Add the test compound or control compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The time of addition is t=0.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The t=0 sample is stopped immediately after adding the NADPH system.

-

Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 g for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Role in Drug-Target Interactions and Biological Activity

The introduction of a trifluoroethoxy group can significantly influence a drug's interaction with its biological target. Its steric bulk and unique electronic properties can alter binding affinity and selectivity.

Case Study: Riluzole's Mechanism of Action

Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS) that contains a trifluoromethoxy group, a close relative of the trifluoroethoxy group. Its neuroprotective effects are primarily attributed to the modulation of glutamatergic neurotransmission. Riluzole acts by inhibiting the release of glutamate from presynaptic terminals and by blocking postsynaptic NMDA receptors. This dual action reduces excitotoxicity, a key process in the neurodegeneration seen in ALS.[1][2][3]

The primary mechanism involves the blockade of persistent voltage-gated sodium channels on nerve terminals, which reduces neuronal hyperexcitability and subsequently decreases the release of glutamate into the synapse.[1][2]

Caption: Mechanism of action for the neuroprotective drug Riluzole.

Visualizing Workflows and Relationships

Experimental Workflow: Metabolic Stability Assay

The process of evaluating a compound's metabolic stability follows a structured workflow from preparation to data analysis.

Caption: Standard workflow for an in vitro microsomal stability assay.

Structure-Property Relationships of the Trifluoroethoxy Group

The chemical structure of the -OCH₂CF₃ group directly dictates its influence on the physicochemical and ADME properties of a molecule.

Caption: Structure-property relationships of the trifluoroethoxy group.

Conclusion

The 2,2,2-trifluoroethoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to sterically shield metabolically susceptible positions, enhance lipophilicity, and modulate electronic properties provides a rational strategy for overcoming common challenges in drug development. By effectively blocking metabolic pathways such as O-demethylation, it can significantly improve a compound's half-life and overall pharmacokinetic profile. As demonstrated, the strategic application of this moiety, guided by a thorough understanding of its properties and supported by robust in vitro assays, can accelerate the progression of optimized drug candidates toward the clinic.

References

The Strategic Incorporation of Fluorinated Linkers in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the linker is not merely a passive tether but a critical component that profoundly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic incorporation of fluorine into these linkers has emerged as a powerful tool for medicinal chemists to modulate a range of properties, including metabolic stability, cell permeability, and conformational preference. This in-depth technical guide explores the core principles of utilizing fluorinated linkers, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design and evaluation of next-generation therapeutics.

The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet significant alterations to a molecule's profile.[1][2] When integrated into a linker, these properties can be leveraged to overcome common drug development hurdles, such as rapid metabolism and poor bioavailability. This guide will delve into the practical applications of fluorinated linkers, with a focus on their impact on key drug discovery parameters.

Data Presentation: The Impact of Linker Fluorination

The introduction of fluorine into a linker can have a demonstrable effect on a compound's biological activity and metabolic stability. The following tables summarize quantitative data from comparative studies of fluorinated versus non-fluorinated linkers in different drug modalities.

Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors [3]

| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | Metabolic Stability (HLM t½, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |

| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |

Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.[3] HLM: Human Liver Microsomes.

Table 2: In Vitro Stability of Methyl-, Ethyl-, and Fluoroethylesters Against Carboxylesterases (CES) [4]

| Compound Pair | K_M (µM) - Non-fluorinated | K_M (µM) - Fluorinated | V_max (nmol/min/mg) - Non-fluorinated | V_max (nmol/min/mg) - Fluorinated | Statistical Difference (P-value) |

| β-CIT / FE@CIT | 115.2 | 120.5 | 1.352 | 1.401 | > 0.05 |

| MTO / FETO | 168.6 | 130.1 | 1.543 | 1.489 | > 0.06 |

| ETO / FETO | 145.3 | 130.1 | 1.502 | 1.489 | > 0.09 |

| FMZ / FFMZ | 39.8 | 54.4 | 0.208 | 0.245 | > 0.05 |

| CFN / FE@CFN | 2503.0 | 2553.0 | 1.468 | 1.499 | > 0.9 |

| (Me)₂@SUPPY / FE@SUPPY | 20.2 | 24.7 | 0.021 | 0.038 | > 0.07 |

This study found no statistically significant difference in the stability of methyl/ethyl esters compared to their fluoroethyl analogues against carboxylesterases in vitro, suggesting that from a metabolic stability perspective in this specific context, the fluoroethyl group is a viable replacement.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of fluorinated linkers. The following sections provide methodologies for key in vitro assays.

Synthesis of a Functionalized Fluoroalkyl Linker

This protocol describes the synthesis of a bifunctional fluoroalkyl linker that can be used for conjugation to a warhead and an E3 ligase ligand.

Protocol 1: Synthesis of a Boc-protected Amino-Fluoroalkyl-Azide Linker

Materials:

-

Commercially available Boc-protected amino alcohol

-

Dess-Martin periodinane (DMP)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Oxidation of the Alcohol: Dissolve the Boc-protected amino alcohol (1 eq) in DCM. Add DMP (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting aldehyde by flash column chromatography.

-

Trifluoromethylation: Dissolve the purified aldehyde (1 eq) in anhydrous THF. Add TMSCF₃ (1.5 eq) followed by a catalytic amount of TBAF (0.1 eq) at 0 °C. Stir the reaction at room temperature overnight. Quench with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the trifluoromethylated alcohol by flash column chromatography.

-

Mesylation and Azide Displacement: Dissolve the trifluoromethylated alcohol (1 eq) in DCM. Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) at 0 °C. Stir for 1-2 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used in the next step without further purification. Dissolve the crude mesylate in DMF and add sodium azide (3 eq). Heat the reaction to 60-80 °C and stir overnight. After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the final product, the Boc-protected amino-fluoroalkyl-azide linker, by flash column chromatography.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM).

Protocol 2: Microsomal Stability Assay

Materials:

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Test compound and positive control (e.g., a rapidly metabolized compound)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the microsomal solution in phosphate buffer. Prepare the NADPH regenerating system.

-

Incubation: In a 96-well plate, mix the test compound (final concentration typically 1 µM) with the microsomal solution. Pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time Points and Termination: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.

Protocol 3: Caco-2 Permeability Assay

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compound and control compounds (high and low permeability)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the test compound solution to the apical (upper) chamber.

-

At specified time points, collect samples from the basolateral (lower) chamber and replace with fresh buffer.

-

-

Permeability Assay (Basolateral to Apical): Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

Visualizing complex biological and experimental processes is crucial for understanding and communication. The following diagrams are generated using the Graphviz DOT language to illustrate key concepts related to fluorinated linkers in drug discovery.

Logical Relationship: Impact of Linker Fluorination on Drug Properties

This diagram illustrates the cascading effects of incorporating fluorine into a linker on various physicochemical and pharmacological properties of a drug candidate.

References

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene suppliers and pricing

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 160969-00-6), a key pharmaceutical intermediate. This document details its chemical properties, commercial availability, and primary applications in drug development, with a focus on its role in the synthesis of Silodosin.

Compound Profile

This compound is a fluorinated aromatic ether. The presence of the trifluoroethoxy group (-OCH₂CF₃) is significant in molecular design for drug discovery. This moiety is strongly electron-withdrawing and highly lipophilic, characteristics that can enhance the metabolic stability, bioavailability, and binding affinity of a final active pharmaceutical ingredient (API).[1] Its primary documented application is as a crucial building block in the synthesis of Silodosin, an α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[2][3]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 160969-00-6 | [Shanghai Hohance Chemical Co., Ltd.][4] |

| Molecular Formula | C₁₀H₁₀BrF₃O₂ | [Shanghai Hohance Chemical Co., Ltd.][4] |

| Molecular Weight | 299.09 g/mol | [Benchchem][2] |

| Synonyms | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide | [Shanghai Hohance Chemical Co., Ltd.][4] |

| Appearance | White Powder | [Shanghai Hohance Chemical Co., Ltd.][4] |

| Purity | Typically ≥98.0% | [Shanghai Hohance Chemical Co., Ltd.][4] |

| Boiling Point | 396.4 ± 42.0 °C (Predicted) | [Benchchem][2] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [Benchchem][2] |

| Storage Temperature | Recommended -20°C | [amsbio][5] |

Commercial Availability and Pricing

This compound is available from several chemical suppliers specializing in pharmaceutical intermediates and research chemicals. Pricing can vary based on quantity and purity. Below is a summary of representative suppliers and publicly available pricing information.

Table 2: Supplier and Pricing Information

| Supplier | Purity | Quantity | Price (€) | Reference |

| Fluorochem (via CymitQuimica) | 95.0% | 1g | €224.00 | [CymitQuimica][6] |

| Fluorochem (via CymitQuimica) | 95.0% | 25g | €1,647.00 | [CymitQuimica][6] |

| Alfa Chemical | N/A | N/A | Inquiry | |

| AFINE CHEMICALS LIMITED | N/A | N/A | Inquiry | |

| Shanghai Hohance Chemical Co. | ≥98.0% | N/A | Inquiry | [Shanghai Hohance Chemical Co., Ltd.][4] |

| Nanjing Kangdexiang Medical | 98% | N/A | Get Latest Price | [Tradeindia][3] |

Note: Prices are subject to change and may not include shipping or handling fees. "Inquiry" indicates that pricing is provided upon request.

Application in Drug Synthesis: The Silodosin Intermediate

The primary and most well-documented use of this compound is as a key intermediate in the multi-step synthesis of Silodosin.[2][3] Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, which is prevalent in the human prostate. By blocking this receptor, Silodosin relaxes the smooth muscle in the prostate and bladder neck, thereby improving the symptoms of BPH.

The subject compound provides a critical structural fragment to the final Silodosin molecule. The bromoethoxy group serves as a reactive handle for subsequent etherification reactions to link it with the rest of the molecular scaffold.

Caption: Role as a key intermediate in Silodosin synthesis.

Experimental Protocols

While specific, validated protocols for the synthesis and use of this exact compound are proprietary to pharmaceutical manufacturers, plausible methodologies can be derived from analogous chemical literature.

Plausible Synthesis Workflow

The synthesis of this compound likely follows a two-step Williamson ether synthesis pathway starting from catechol.